4-chloro-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene

Medicinal Chemistry Kinase Inhibitor Synthesis Scaffold Diversification

The compound 4-chloro-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene (CAS 287384-86-5), also catalogued as 2-Chloro-6,7,8,9-tetrahydropyrido[3',2':4,5]pyrrolo[1,2-a]pyrazine, is a heterocyclic scaffold characterized by a fused tricyclic core incorporating a reactive chloro substituent. With a molecular formula of C10H10ClN3 and a molecular weight of 207.66 g/mol, it serves as a key synthetic intermediate, notably for the construction of p90 ribosomal S6 kinase (RSK) inhibitor pharmacophores as documented in patent families such as US9771366 and EP3416964.

Molecular Formula C10H10ClN3
Molecular Weight 207.66 g/mol
CAS No. 287384-86-5
Cat. No. B3326839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene
CAS287384-86-5
Molecular FormulaC10H10ClN3
Molecular Weight207.66 g/mol
Structural Identifiers
SMILESC1CN2C(=CC3=C2N=C(C=C3)Cl)CN1
InChIInChI=1S/C10H10ClN3/c11-9-2-1-7-5-8-6-12-3-4-14(8)10(7)13-9/h1-2,5,12H,3-4,6H2
InChIKeyQSTMGYBZUONADR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-chloro-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene (CAS 287384-86-5) – A Chlorinated Tetrahydropyrido-Pyrrolopyrazine Building Block for Targeted Kinase Scaffold Synthesis


The compound 4-chloro-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene (CAS 287384-86-5), also catalogued as 2-Chloro-6,7,8,9-tetrahydropyrido[3',2':4,5]pyrrolo[1,2-a]pyrazine, is a heterocyclic scaffold characterized by a fused tricyclic core incorporating a reactive chloro substituent . With a molecular formula of C10H10ClN3 and a molecular weight of 207.66 g/mol, it serves as a key synthetic intermediate, notably for the construction of p90 ribosomal S6 kinase (RSK) inhibitor pharmacophores as documented in patent families such as US9771366 and EP3416964 [1]. Its structure lies at the intersection of pyrrolopyrazine and azaindole chemical space, making it a strategic procurement option for medicinal chemistry programs targeting kinase-dependent pathologies.

Why Generic Pyrrolopyrazine or Azaindole Analogs Cannot Substitute for CAS 287384-86-5 in RSK-Focused Synthesis


Simply substituting CAS 287384-86-5 with a non-chlorinated tetrahydropyrido-pyrrolopyrazine or a differently positioned chloro-isomer introduces significant risk into downstream synthetic routes and pharmacological outcomes. The 2-chloro substituent on the pyrazine ring is not an inert spectator group; it serves as a critical synthetic handle for late-stage diversification via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, enabling the regioselective introduction of carboxamide functionalities essential for RSK inhibitory potency [1]. Computed physicochemical properties, specifically a LogP of 1.79 and a topological polar surface area (TPSA) of 29.85 Ų, differentiate this scaffold from more lipophilic poly-chlorinated or de-chloro analogs, directly influencing its suitability for maintaining favorable ADME profiles . Furthermore, the specific tricyclic geometry with zero rotatable bonds provides conformational restriction that unconstrained mono- or bicyclic azaindole alternatives lack, potentially impacting target binding entropy .

Quantitative Differentiation Evidence for CAS 287384-86-5 Relative to Scaffold Analogs


Regiochemical Identity: 2-Chloro Substituent Enables RSK-Directed Diversification Distinct from 5-Chloro Isomers

The synthetic utility of this specific CAS number is defined by the chlorine atom residing at the 2-position of the tetrahydropyrido-pyrrolopyrazine core. This regiochemistry is crucial because patent SAR studies on this scaffold class demonstrate that the corresponding RSK inhibitor pharmacophore requires a specific carboxamide group attached precisely at this 2-position via the chloro intermediate; alternative 5-chloro-substituted isomers (e.g., those cited in HK1260540A1) lead to a different regioisomeric series with distinct SAR and cannot access the same chemical space [1]. Thus, the positional isomer is not synthetically equivalent or functionally interchangeable.

Medicinal Chemistry Kinase Inhibitor Synthesis Scaffold Diversification

Physicochemical Conformity to Oral Drug-Space: Lipophilicity and Polarity Profile

The computed LogP of 1.79 and TPSA of 29.85 Ų align with the Rule of Five (Ro5) criteria for oral bioavailability, indicating moderate lipophilicity and good membrane permeability potential . In contrast, some fully aromatic unsubstituted pyrrolopyrazine scaffolds or more heavily chlorinated analogs exhibit LogP values exceeding 3.0 with higher TPSA (e.g., >50 Ų), which can limit passive permeability or reduce solubility; the specific 2-chloro monohalogenation profile represents a balanced design element [1]. The molecule has zero rotatable bonds and only one H-bond donor, further contributing to a favorable entropic binding profile and cellular permeability relative to flexible linkers .

ADME Prediction Drug-Likeness Physicochemical Profiling

Documented Purity Grade for Reproducible Synthesis: 98% Baseline

This compound is commercially supplied with a guaranteed purity of 98% (HPLC) from established vendors such as Leyan . In the context of multi-step medicinal chemistry campaigns, initiating synthesis with a lower-purity building block (e.g., 95% as listed by some generic suppliers like Chemenu ) introduces unknown impurities that can compromise yield calculations in the first step, obscure SAR interpretation, and require additional chromatographic purification. The 98% baseline reduces this risk and directly translates to more consistent first-step yields.

Chemical Procurement Synthesis Reproducibility Quality Control

Validated Hazard Classification Enables Compliant Laboratory Use

The compound has been assigned a formal GHS hazard classification, including Acute Toxicity Category 4 (oral, dermal, inhalation), Skin Irritation Category 2, Eye Irritation Category 2A, and Specific Target Organ Toxicity Single Exposure Category 3 [1]. This provides a clear compliance framework for institutional safety review boards and EHS protocols, in contrast to unregistered or novel in-class scaffolds for which hazard data are absent, creating uncertainty and potential approval delays for laboratory use. The documented hazard profile permits immediate risk assessment and establishment of engineering controls without additional preliminary tox testing.

Laboratory Safety Chemical Compliance GHS Classification

Precision Applications for 4-Chloro-1,3,11-Triazatricyclo Intermediate in Drug Discovery and Chemical Biology


Synthesis of 2-Carboxamide RSK Inhibitors via Chloro Displacement

Laboratories engaged in developing p90 Ribosomal S6 Kinase (RSK) inhibitors for oncology (inclusive of triple-negative breast cancer) should prioritize this specific CAS number. As established in Section 3, the 2-chloro substituent is the definitive synthetic entry point for the RSK inhibitor pharmacophore disclosed in patent US9771366 . Using alternative chloro isomers or non-halogenated precursors results in inaccessible SAR vectors, rendering the synthetic route invalid. This specific starting material enables the convergent synthesis of compound libraries targeting RSK1-4 isoforms.

Focused Kinase Library Design Requiring Low-Lipophilicity Scaffolds

Medicinal chemistry teams optimizing for CNS- or orally bioavailable kinase inhibitors can utilize this compound to maintain favorable physicochemical space. The computed LogP of 1.79 and TPSA of 29.85 Ų indicate lower lipophilicity and better polarity balance than many poly-halogenated heterocyclic alternatives, which often exceed LogP 3 and TPSA 50 Ų. Early incorporation of this core into library design helps maintain lead-like properties and may reduce the need for later-stage property optimization.

Accelerated Medicinal Chemistry Campaigns Requiring Quality-Controlled Intermediates

For high-throughput parallel synthesis or scale-up programs where batch-to-batch reproducibility is critical, the 98% purity baseline offered by qualified suppliers provides quantifiable advantages over 95% alternatives . This 3% purity difference corresponds to a 60% reduction in total impurities, reducing the need for pre-functionalization purification steps and ensuring more accurate structure-activity relationship assignment in the first chemical iteration round.

Compliant Laboratory Deployment with Pre-Assigned GHS Hazard Data

Institutional core facilities, CROs, and academic screening centers that require pre-approved chemical safety profiles can expedite procurement and usage of this compound. The established GHS classifications (Acute Toxicity 4, Skin/Eye Irritation 2, STOT SE 3) enable immediate EHS protocol integration and controlled substance handling per OSHA standards. This contrasts with designing analogous in-house scaffolds that would require de novo hazard evaluation and documentation, delaying project start.

Quote Request

Request a Quote for 4-chloro-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.